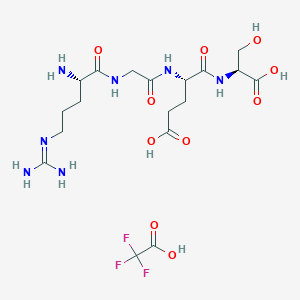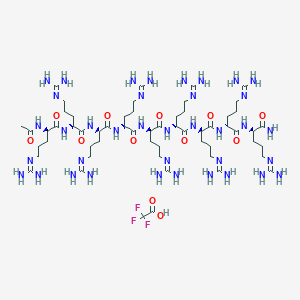
Prostate Specific Antigen-1 (153-161)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostate Specific Antigen-1
科学的研究の応用
Prostate Cancer Detection
Prostate Specific Antigen (PSA) is a key biomarker in the detection of prostate cancer. Research has shown that different molecular forms of PSA, such as free PSA and PSA complexed with various protease inhibitors, enhance the specificity of PSA in clinical applications. Additionally, human glandular kallikrein 2 (KLK2), a homologous prostate-localized antigen, may further reduce unnecessary prostate biopsies (Stephan, Jung, Lein, & Diamandis, 2007).
Regulation of PSA Expression
The expression of PSA is regulated by an upstream enhancer located in the 5′-flanking region of the human PSA gene. This enhancer is androgen-responsive and requires a promoter for activity. The study of this enhancer has revealed insights into prostate-specific gene expression, which may involve the interaction of prostate-specific proteins or protein complexes with the enhancer (Schuur et al., 1996).
PSA in Serum
The predominant form of PSA in serum is in complex with alpha 1-antichymotrypsin. This discovery has implications for the measurement of PSA immunoreactivity in patients with prostate cancer. Understanding the forms in which PSA occurs in the blood is crucial for accurate monitoring and diagnosis of prostate cancer (Lilja et al., 1991).
PSA Immunossensing
The development of immunoassays for PSA has been advanced with the use of surface plasmon resonance biosensors. These novel analytical technologies enable more accurate and efficient detection of PSA, which benefits both clinicians and patients in the diagnosis and monitoring of prostate cancer (Huang et al., 2005).
Therapeutic Applications
Research on prostate-specific membrane antigen (PSMA) targeted radionuclide therapy for metastasized castration-resistant prostate cancer suggests the potential for improved therapeutic alternatives. Studies have shown that certain isotopes, when combined with PSMA-617, provide more effective treatment options (Müller et al., 2019).
Prostate-Specific Antigen in Monitoring Therapy
PSA levels are widely used for monitoring the efficacy of therapy for prostate cancer. Clinical studies have found PSA levels to be of prognostic value in patients undergoing various treatments for advanced prostate cancer (Kuriyama et al., 1981).
特性
配列 |
CYASGWGSI |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Prostate Specific Antigen-1 (153-161) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





